molecular formula C13H19N3O2 B1387287 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid CAS No. 1170451-82-7

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

Cat. No.: B1387287
CAS No.: 1170451-82-7
M. Wt: 249.31 g/mol
InChI Key: OJHUTEJOJTWKOG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid is an organic compound with the molecular formula C8H16N2O2. This compound features a piperazine ring substituted with a methyl group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. One common method includes the use of acyl chlorides or anhydrides to facilitate the formation of the desired product. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and pyridine rings allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12(9-13(17)18)11-3-2-4-14-10-11/h2-4,10,12H,5-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHUTEJOJTWKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
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3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
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3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
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3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

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